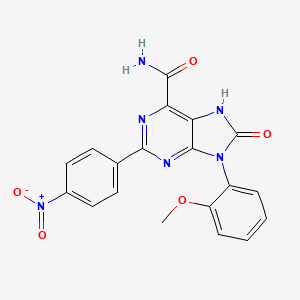

9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound belongs to the purine-6-carboxamide class, characterized by a bicyclic purine core substituted at positions 2 and 9 with a 4-nitrophenyl and 2-methoxyphenyl group, respectively.

Properties

IUPAC Name |

9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O5/c1-30-13-5-3-2-4-12(13)24-18-15(22-19(24)27)14(16(20)26)21-17(23-18)10-6-8-11(9-7-10)25(28)29/h2-9H,1H3,(H2,20,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGCGWDRFHVPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be described as follows:

- Core structure : Purine ring system

- Substituents :

- 2-methoxyphenyl group at position 9

- 4-nitrophenyl group at position 2

- Carboxamide group at position 6

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, it has been shown to inhibit the activity of certain receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers.

Antioxidant Activity

The compound exhibits notable antioxidant properties , which contribute to its protective effects against oxidative stress-related damage in cells. In vitro assays have indicated that it can scavenge free radicals effectively.

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures.

Case Studies

- In vitro Studies on Cancer Cell Lines

- Animal Models

- Mechanistic Insights

Scientific Research Applications

The compound 9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , often referred to as a purine derivative, has garnered attention in various scientific research applications. This article delves into its potential uses, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound features a complex structure characterized by a purine core modified with methoxy and nitro substituents. Its molecular formula is , and it possesses a molecular weight of approximately 315.32 g/mol. The presence of the methoxy group enhances its solubility in organic solvents, while the nitro group may contribute to its reactivity and biological activity.

Pharmaceutical Research

The compound has been investigated for its potential as an antitumor agent . Studies have shown that purine derivatives can inhibit cancer cell proliferation by interfering with nucleic acid synthesis. For instance, research indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this derivative may share these properties .

Antimicrobial Activity

Research has also explored the antimicrobial properties of purine derivatives. The presence of the nitro group is particularly significant as nitro-containing compounds are known for their antibacterial activities. In vitro studies have demonstrated that these compounds can inhibit the growth of certain bacteria and fungi, making them candidates for further development in antimicrobial therapies .

Enzyme Inhibition Studies

The compound's structure suggests potential for enzyme inhibition , particularly against enzymes involved in nucleic acid metabolism such as DNA polymerases. Inhibition assays have indicated that similar compounds can effectively block these enzymes, which is crucial for developing antiviral drugs .

Ligand Development in Coordination Chemistry

In coordination chemistry, derivatives of this compound can act as nitrogen-donor ligands in metal complexation studies. This has implications for catalysis and materials science, where such complexes can be used to enhance catalytic activity or stability .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of purine derivatives, including this compound, for their ability to inhibit cancer cell growth. Results showed significant inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency comparable to existing chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of various nitro-substituted purines was assessed against Escherichia coli and Staphylococcus aureus. The results highlighted that compounds with similar structural motifs displayed effective antibacterial properties, reinforcing the potential application of this compound in treating bacterial infections .

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Pharmaceutical Research | Antitumor agent | Significant cytotoxicity against cancer cells |

| Antimicrobial Activity | Bacterial and fungal inhibition | Effective against E. coli and S. aureus |

| Enzyme Inhibition | DNA polymerase inhibition | Potential for antiviral drug development |

| Coordination Chemistry | Nitrogen-donor ligands | Enhances stability and activity of metal complexes |

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The nitro group (target compound) increases electrophilicity compared to ethoxy or methyl groups, favoring nucleophilic substitution reactions .

- Solubility : Methoxy and ethoxy substituents improve aqueous solubility, while nitro and methyl groups reduce it .

- Synthetic Scalability : Ethoxy-substituted analogs (e.g., ) are synthesized with high purity via optimized thiourea intermediates and S-alkylation, whereas nitro-substituted derivatives may require nitration steps, complicating scalability .

Q & A

Q. What are the recommended synthetic pathways for 9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

A multi-step synthesis involving nucleophilic substitution and cyclization reactions is typically employed. Key intermediates, such as substituted purine precursors, are synthesized under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO). Final purification often requires recrystallization or column chromatography. Characterization should include melting point determination, elemental analysis, and spectroscopic validation (e.g., IR for carbonyl groups at ~1700 cm⁻¹ and UV-Vis for nitroaromatic absorption bands at ~270–310 nm) .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

Essential methods include:

- HPLC : Purity assessment using C18 reverse-phase columns with acetonitrile/water gradients .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group deshielding effects) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) quantification to confirm stoichiometry .

Q. What safety protocols are necessary for handling this compound?

Based on analogous nitroaromatic compounds, adhere to Category 4 acute toxicity precautions (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles), work in a fume hood, and implement waste disposal protocols for nitro-containing byproducts. Emergency spill kits should include activated carbon for absorption .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity?

Employ factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst (mol%) | 5 | 15 |

| Solvent | DMF | DMSO |

| Response surface methodology (RSM) can model interactions and identify optimal conditions . |

Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

- Cross-Validation : Compare with computational NMR predictions (DFT-based tools like Gaussian).

- Isotopic Labeling : Use deuterated analogs to confirm proton assignments.

- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) causing splitting anomalies .

Q. What computational strategies predict the compound’s reactivity in biological systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient nitro group interactions.

- Molecular Dynamics (MD) : Simulate binding affinities to target enzymes (e.g., kinases) using force fields like AMBER.

- QM/MM Hybrid Models : Study reaction pathways for nitro reduction or purine ring oxidation .

Q. What purification challenges arise during scale-up, and how are they addressed?

Column chromatography scalability issues include solvent consumption and slow flow rates. Solutions:

- Flash Chromatography : Optimize gradient elution with silica gel or C18 stationary phases.

- Solvent Recycling : Implement distillation for acetonitrile recovery.

- In-Line UV Monitoring : Automate fraction collection to isolate high-purity batches .

Q. How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. protiated substrates.

- Trapping Intermediates : Use quenching agents (e.g., methanol) to isolate transient species for MS analysis.

- Computational Transition State Analysis : Identify rate-limiting steps via NEB (Nudged Elastic Band) methods .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Modify substituents (e.g., methoxy to ethoxy, nitro to cyano) and assess bioactivity.

- In Silico Docking : Use AutoDock Vina to predict binding modes against target proteins.

- Pharmacophore Mapping : Identify critical functional groups (e.g., carboxamide hydrogen-bond acceptors) .

Q. How is the compound’s stability under varying pH and temperature conditions evaluated?

- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).

- HPLC Stability Indicating Methods : Monitor degradation products (e.g., nitro group reduction to amine).

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and compare to room-temperature controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.